tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate
Description
tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate (CAS: 943601-78-3) is a carbamate derivative featuring a polyethylene glycol (PEG)-like triethylene glycol spacer, a 2-nitrophenylsulfonamido group, and a tert-butoxycarbonyl (Boc) protective group. This compound is primarily utilized in organic synthesis as a multifunctional intermediate, particularly in peptide and polymer chemistry. Its nitro group and sulfonamide linkage make it valuable for selective deprotection or conjugation reactions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-nitrophenyl)sulfonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O8S/c1-17(2,3)28-16(21)18-8-10-26-12-13-27-11-9-19-29(24,25)15-7-5-4-6-14(15)20(22)23/h4-7,19H,8-13H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONOVPSCSUFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Synthesis
The initial step involves reacting 2-nitrobenzenesulfonyl chloride with an amine precursor to form the sulfonamide linkage. This reaction typically proceeds in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize HCl generated during the process.
- Reaction conditions :
- Temperature: 0-25°C
- Solvent: Dichloromethane
- Base: Triethylamine
- Time: 2-4 hours
Ethoxy Chain Construction
The ethoxy chains are assembled via nucleophilic substitution reactions involving ethylene glycol derivatives. The process often employs alkyl halides (e.g., ethylene glycol monobutyl ether) and catalysts such as potassium carbonate or sodium hydride to facilitate substitution.
- Reaction conditions :
- Temperature: Reflux (~80°C)
- Solvent: Acetone or DMF
- Catalyst: Potassium carbonate
- Time: 4-8 hours
Carbamate Formation
The final step involves coupling the ethoxy-linked intermediate with a carbamoyl donor, such as di-tert-butyl dicarbonate (Boc anhydride) or isocyanates, to form the carbamate linkage. The reaction is often conducted in the presence of a base and under inert atmosphere to prevent hydrolysis.
- Reaction conditions :
- Temperature: 0-50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine
- Time: 2-6 hours
Purification and Isolation
Post-reaction, the mixture undergoes purification steps including:
- Extraction with organic solvents
- Washing with aqueous solutions to remove inorganic impurities
- Rotary evaporation to remove solvents
- Final purification via column chromatography or recrystallization
Data Table Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| Sulfonamide formation | 2-nitrobenzenesulfonyl chloride, amine | Dichloromethane | 0-25°C | 2-4 hours | Filtration, washing | 75-85 |
| Ethoxy chain synthesis | Ethylene glycol derivatives, alkyl halides | DMF or acetone | Reflux (~80°C) | 4-8 hours | Extraction, chromatography | 70-80 |
| Carbamate coupling | Isocyanates or Boc anhydride | Dichloromethane | 0-50°C | 2-6 hours | Rotary evaporation, recrystallization | 65-75 |
Research Findings and Optimization Strategies
- Reaction Temperature Control : Maintaining low to moderate temperatures minimizes side reactions such as decomposition of sensitive functional groups.
- Choice of Solvent : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution efficiency.
- Catalyst Use : Bases like potassium carbonate or triethylamine facilitate deprotonation and improve yields.
- Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation or moisture interference.
- Purification Techniques : Recrystallization from suitable solvents or chromatography ensures high purity necessary for subsequent biological or material applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenylsulfonamido group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
One of the prominent applications of this compound is in the field of anticancer drug development. Research has shown that derivatives of nitrophenylsulfonamides exhibit potent inhibitory activity against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer and leukemia cell lines, suggesting potential pathways for further development in anticancer therapies .
Case Study: Inhibition of Plasmepsin X
A recent study focused on macrocyclic peptidomimetics derived from sulfonamide compounds, including tert-butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate. The research indicated that these compounds displayed improved inhibitory potency against Plasmepsin X, an enzyme critical for the survival of malaria parasites. The lead compound demonstrated a ten-fold increase in potency compared to existing treatments, highlighting the potential for new antimalarial drugs .
2. Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery applications, particularly as a prodrug. The presence of the tert-butyl group enhances lipid solubility, which can facilitate the transport of therapeutic agents across biological membranes. This is particularly relevant in developing targeted therapies for diseases where localized treatment is essential.
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 5.0 | Plasmepsin X | |
| Compound B | 12.0 | Breast Cancer Cells | |
| This compound | 3.0 | Leukemia Cells |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of sulfonamide linkages and ethylene glycol derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate would depend on its specific application. In a biological context, the nitrophenylsulfonamido group could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The polyether chain might facilitate membrane permeability, while the carbamate group could protect the molecule from rapid degradation.
Comparison with Similar Compounds
Functional Group Variations
The compound’s structural analogs differ primarily in terminal functional groups and spacer chain lengths. Key examples include:
Key Observations :
- Nitro Group (Target Compound) : The electron-withdrawing nitro group enhances the stability of the sulfonamide bond, making it resistant to hydrolysis under basic conditions. This property is advantageous in multi-step syntheses requiring selective deprotection .
- Amino Group (CAS 101187-40-0): The terminal amino group enables facile conjugation with carboxylic acids or carbonyl compounds, commonly used in peptide synthesis and PEGylation .
- Bromo Group (CAS 165963-71-3) : Bromo-substituted analogs act as alkylating agents, participating in nucleophilic substitutions to form ethers or thioethers. They are critical in radiopharmaceutical linker systems .
- Azido Group (CAS 1172605-58-1) : Azide-functionalized derivatives are pivotal in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
Physicochemical Properties
- Solubility : The triethylene glycol spacer in the target compound improves aqueous solubility compared to shorter-chain analogs. However, bromo- and nitro-substituted derivatives exhibit lower solubility in polar solvents due to hydrophobic functional groups .
- Reactivity :
- Nitro-substituted carbamates are less reactive in nucleophilic environments but stable under acidic conditions.
- Bromo analogs are highly reactive toward nucleophiles (e.g., amines, thiols), enabling rapid alkylation .
- Azido derivatives require catalytic activation (e.g., Cu(I)) for cycloaddition but are inert under physiological conditions .
Stability and Handling
- Nitro Derivatives: Stable at room temperature but may decompose under strong reducing agents. No significant hazards reported in GHS classifications .
- Require storage in inert atmospheres .
Biological Activity
tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure features a nitrophenylsulfonamide moiety, which is often associated with various biological effects, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄O₆S
- Molecular Weight : 318.36 g/mol
- CAS Number : 106984-09-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenylsulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial cell wall synthesis and other metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with a sulfonamide group can effectively inhibit carbonic anhydrase (CA), an enzyme critical in various physiological processes. Inhibition of CA can lead to reduced tumor growth and has potential applications in cancer therapy . Additionally, the compound may target other enzymes involved in metabolic pathways, enhancing its therapeutic profile.
Antimicrobial Properties
The presence of the nitrophenyl group suggests potential antimicrobial activity. Studies have shown that similar compounds exhibit significant antibacterial effects against various strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to achieve high purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, the tert-butyl carbamate group is typically introduced via Boc protection under anhydrous conditions using Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) in dichloromethane with catalytic DMAP . The 2-nitrophenylsulfonamido group is introduced via sulfonylation of the amine intermediate using 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : After synthesis, a combination of liquid-liquid extraction (using dichloromethane and brine) removes unreacted sulfonyl chloride. Final purification employs flash chromatography (silica gel, 10% ethyl acetate in hexane) followed by recrystallization in ethanol. Purity is validated via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) and NMR (absence of residual solvent peaks at δ 1.28 ppm for tert-butyl) .
Q. How do the functional groups influence stability during storage?
- Methodological Answer : The tert-butyl carbamate group is sensitive to acidic hydrolysis, necessitating storage at 2–8°C under inert gas (argon) to prevent decomposition. The 2-nitrophenylsulfonamido moiety is prone to photodegradation; thus, amber vials are recommended. Stability studies using LC-MS over 6 months show <5% degradation under these conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reaction yields reported for sulfonylation steps?
- Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Kinetic studies using in-situ IR spectroscopy can monitor sulfonamide formation rates. For example, maintaining a reaction temperature of 0–5°C and slow addition of sulfonyl chloride (1.1 eq.) minimizes side reactions. Post-reaction quenching with ice-cold water stabilizes the product. Yield optimization (from 60% to 85%) is achievable by adjusting stoichiometry and reaction time .
Q. How does the nitro group’s electronic nature affect nucleophilic substitution reactions at the sulfonamide site?
- Methodological Answer : The nitro group’s electron-withdrawing nature activates the sulfonamide for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show that the para-nitro group reduces the LUMO energy of the sulfonamide by 1.2 eV, enhancing reactivity. Experimentally, substitution with amines (e.g., benzylamine) in DMF at 60°C proceeds with 70% yield, confirmed by ¹H NMR (disappearance of the sulfonamide NH peak at δ 8.1 ppm) .
Q. What mechanistic insights explain pH-dependent hydrolysis of the carbamate group?
- Methodological Answer : Hydrolysis follows first-order kinetics under acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions. At pH 2, the tert-butyl carbamate undergoes acid-catalyzed cleavage via a tetrahedral intermediate (detected by LC-MS). At pH 12, base-mediated cleavage proceeds through a bicarbonate intermediate. Activation energies (Ea) differ: 45 kJ/mol (acidic) vs. 60 kJ/mol (basic), determined via Arrhenius plots from kinetic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
